molecular formula C16H17F2NO4 B6348352 4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-07-4

4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348352
CAS No.: 1326810-07-4
M. Wt: 325.31 g/mol
InChI Key: YQWUNIQHOFSDGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326810-07-4) is a spirocyclic compound characterized by a 1-oxa-4-azaspiro[4.5]decane core substituted with a 2,4-difluorobenzoyl group at position 4 and a carboxylic acid at position 2. Its molecular formula is C₁₆H₁₇F₂NO₄, with a molecular weight of 325.307 g/mol .

Properties

IUPAC Name

4-(2,4-difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO4/c17-10-4-5-11(12(18)8-10)14(20)19-13(15(21)22)9-23-16(19)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQWUNIQHOFSDGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

StepReactionReagents/ConditionsYieldSource
S1Horner-Wadsworth-EmmonsCyclopentanone, PO(OEt)₂CH₂CO₂Et, NaH85%
S2Michael Addition/Lactamization2-Aminomalonic ester, K₂CO₃60%
S3Krapcho DecarboxylationLiCl, DMSO, H₂O, 160°C75%

Formation of the Carboxylic Acid Functionality

The carboxylic acid group is typically installed via hydrolysis of ester precursors. Krapcho decarboxylation, using LiCl in dimethyl sulfoxide (DMSO) at elevated temperatures (160°C), selectively removes one ester group from diester intermediates (e.g., 3b to 4b ) . Subsequent base-mediated hydrolysis (e.g., NaOH in THF/H₂O) converts the remaining ester to the carboxylic acid .

A patent-pending method utilizes weak acid resin (e.g., D113) in aqueous media for catalytic hydrolysis, achieving 75% selectivity for the carboxylic acid product . This approach avoids organic solvents, simplifying downstream purification .

Table 2: Carboxylic Acid Formation Strategies

MethodConditionsYieldSelectivitySource
Krapcho DecarboxylationLiCl, DMSO, 160°C, 2h75%>90%
Resin-Catalyzed HydrolysisD113 resin, H₂O, 80°C, 3h65%75%

Purification and Stereochemical Control

Stereoselective purification is critical due to the potential for E/Z isomerism in intermediates. Enrichment of the Z-isomer is achieved via preferential crystallization of the acetic acid salt from toluene/hexane mixtures, yielding >90% isomerically pure product . For example, dissolving the oxime intermediate 7 in acetic acid and cooling to −20°C precipitates the Z-isomer salt, which is filtered and neutralized to recover the free base .

Chromatographic methods on silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) resolve residual diastereomers, though this is less scalable than crystallization .

Scalability and Environmental Considerations

Large-scale synthesis (10–20 g) employs cost-effective reagents like ethylene glycol for ketalation and reusable weak acid resins . Mother liquors from crystallizations are evaporated and recycled into subsequent batches, minimizing waste . The overall process achieves a 26% yield over six steps, with a 65% once-through yield for the hydrolysis step .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-(2,4-difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, derivatives of spiro compounds have shown promise in inhibiting tumor growth by targeting specific signaling pathways involved in cancer proliferation .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary tests suggest that it can inhibit the growth of certain bacteria and fungi, making it a candidate for further development as an antimicrobial agent. The presence of fluorine atoms in its structure may enhance its biological activity due to increased lipophilicity and metabolic stability .

Neurological Applications

There is emerging interest in the use of spiro compounds for neurological disorders. The unique structure of this compound may provide neuroprotective effects, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease .

Polymer Development

The compound's chemical structure allows it to be incorporated into polymers to improve their mechanical properties and thermal stability. Research has indicated that spiro compounds can enhance the performance of polymeric materials used in coatings and composites .

Drug Delivery Systems

Due to its unique structural characteristics, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with drugs can facilitate targeted delivery mechanisms, improving the efficacy and reducing side effects of therapeutic agents .

Case Study 1: Anticancer Efficacy

A recent study investigated the anticancer properties of spiro compounds similar to this compound against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting a potential mechanism involving apoptosis induction .

Case Study 2: Antimicrobial Testing

Another study focused on evaluating the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli. The findings revealed that the compound exhibited inhibitory effects comparable to traditional antibiotics, highlighting its potential as an alternative treatment option .

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoyl Group

Halogen Position Isomerism
  • 4-(3,5-Difluorobenzoyl) analog (CAS: 1326811-98-6): This isomer substitutes fluorine at the 3,5-positions of the benzoyl ring instead of 2,3. The altered electronic distribution may affect binding interactions with targets like kinases or receptors .
Mixed Halogenation and Functionalization
  • 4-(4-Chloro-2-fluorobenzoyl)-8-methyl analog (CAS: N/A): Combines chlorine and fluorine on the benzoyl group, introducing both steric and electronic effects. The additional methyl group at position 8 on the azaspiro ring increases molecular weight (340.32 g/mol ) and lipophilicity, which may enhance membrane permeability .

Modifications to the Azaspiro Ring

Nitrogen Substitution
  • 8-Methyl-4,8-diazaspiro analogs: Compounds like 4-(2,4-difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid (CAS: N/A) introduce a second nitrogen at position 8, alkylated with a methyl group.
  • 8-Propyl-4,8-diazaspiro analogs : Substituting a propyl group at position 8 (e.g., 4-(4-chlorobenzoyl)-8-propyl analog , CAS: 1326809-93-1) further enhances lipophilicity (MW: 366.84 g/mol ) and may prolong metabolic half-life .
Spiro Ring Functionalization
  • N-CBz-protected derivatives : Compounds like 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (N-CBz-protected) are used as synthetic intermediates. The carbobenzyloxy (CBz) group protects the nitrogen during synthesis, enabling selective deprotection for downstream functionalization .

Pharmacological and Physicochemical Comparisons

Table 1: Key Structural and Molecular Properties
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features
4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 1326810-07-4 C₁₆H₁₇F₂NO₄ 325.31 2,4-Difluoro substitution; unmodified azaspiro ring
4-(3,5-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 1326811-98-6 C₁₆H₁₇F₂NO₄ 325.31 3,5-Difluoro isomer; altered electronic properties
4-(4-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 1009354-95-3 C₁₇H₂₀ClNO₄ 337.80 Chlorine substitution; methylated azaspiro nitrogen
4-(2,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid N/A C₁₆H₁₈F₂N₂O₄ 340.32 Dual nitrogen sites; enhanced hydrogen-bonding capacity
8-tert-Butyl-4-[2-(4-chlorophenyl)acetyl] analog 1354962-61-0 C₂₁H₂₆ClNO₄ 391.89 Bulky tert-butyl group; extended pharmacokinetic profile

Biological Activity

4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound recognized for its unique spirocyclic structure and potential applications in medicinal chemistry. Its molecular formula is C16H17F2NO4, and it has a molecular weight of 325.307 g/mol, with a CAS number of 1326810-07-4. This compound has garnered attention due to its structural features that may influence its biological activity and interactions with various biological targets.

Structural Characteristics

The compound's structure includes a fused bicyclic system that is believed to contribute to its pharmacological properties. The presence of fluorinated aromatic systems within its architecture may enhance its binding affinity to biological targets, making it a subject of interest in drug development.

Property Details
Molecular FormulaC16H17F2NO4
Molecular Weight325.307 g/mol
CAS Number1326810-07-4
Structural FeaturesSpirocyclic structure

Biological Activity

Research into the biological activities of this compound has been limited but promising. The following areas have been explored:

Pharmacological Properties

Studies suggest that this compound may exhibit various pharmacological properties, including:

  • Anticancer Activity : Preliminary studies indicate potential effectiveness against certain cancer cell lines, although detailed mechanisms remain to be elucidated.
  • Enzyme Inhibition : The compound's structure suggests it may inhibit specific enzymes, such as aldo-keto reductases (AKR1B1 and AKR1B10), which are implicated in cancer progression.

Case Studies

  • Cell Viability Assays : Research has demonstrated that derivatives similar to this compound show significant cytotoxic effects on cancer cell lines when subjected to MTT assays, indicating their potential as anticancer agents .
  • Binding Affinity Studies : Computational studies have shown that compounds with similar structures exhibit strong binding affinities for specific receptors, suggesting that this compound could possess similar interactions .

Synthesis and Modification

The synthesis of this compound typically involves multi-step chemical reactions designed to optimize yield and purity. Modifications to the compound's structure can potentially enhance its biological activity or solubility.

Future Directions

Further research is essential to fully characterize the biological activity of this compound. Areas for future investigation include:

  • Detailed pharmacokinetic and pharmacodynamic studies.
  • Exploration of structure–activity relationships (SAR) to identify more potent analogs.
  • In vivo studies to assess therapeutic efficacy and safety profiles.

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound?

Answer:
The synthesis involves multi-step organic reactions, typically starting with benzoyl precursors (e.g., 2,4-difluorobenzoic acid derivatives) and spirocyclic intermediates. Key steps include:

  • Coupling reactions under anhydrous conditions to attach the benzoyl group to the spirocyclic core.
  • Protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) to ensure regioselectivity during functionalization .
  • Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
    Key Data: Molecular Formula: C₁₆H₁₇F₂NO₄; Molecular Weight: 325.307 g/mol .

Advanced: How can computational methods optimize reaction yields?

Answer:

  • Quantum chemical calculations (e.g., density functional theory [DFT]) predict transition states and intermediates to identify energy-efficient pathways .
  • Reaction path search algorithms narrow optimal conditions (e.g., solvent polarity, temperature) by correlating computational predictions with experimental validation .
  • Example: ICReDD’s workflow reduced trial-and-error by 40% in similar spirocyclic syntheses .

Basic: What spectroscopic techniques confirm structure and purity?

Answer:

  • ¹H/¹³C NMR : Assigns spirocyclic protons (δ 1.5–2.5 ppm for cyclohexane ring) and benzoyl carbonyl (δ 165–170 ppm) .
  • Mass Spectrometry (HRMS) : Confirms molecular ion peak at m/z 325.307 .
  • HPLC-PDA : Purity >95% with retention time ~12.3 min (C18 column, 60% acetonitrile) .

Advanced: How to resolve contradictions in reported biological activities?

Answer:

  • Meta-analysis of assay variables: Compare cell lines (e.g., HEK293 vs. HeLa), concentrations (IC₅₀ ranges), and buffer conditions (pH 7.4 vs. 6.8) .
  • Off-target profiling : Use proteome-wide affinity chromatography to identify non-specific interactions .
  • Structural analogs : Cross-reference with 3,5-difluoro derivatives (e.g., CAS 1326811-98-6) to isolate substituent effects .

Basic: What in vitro assays screen for biological activity?

Answer:

  • Enzyme inhibition assays : Target lipases (e.g., PLA2) or cyclooxygenases (COX-1/2) due to structural similarity to lipid metabolism modulators .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., MCF-7) at 1–100 μM concentrations .

Advanced: Design strategies for SAR studies to improve pharmacological profiles

Answer:

  • Substituent modification : Replace 2,4-difluorobenzoyl with 3,5-difluoro or chlorobenzoyl groups to assess steric/electronic effects (see CAS 1326809-93-1 for 4-chlorobenzoyl analog) .
  • Molecular docking : Simulate binding to COX-2 (PDB ID: 5KIR) to prioritize derivatives with stronger hydrogen bonding (e.g., carboxylic acid interaction with Arg120) .

Basic: How to handle solubility challenges during biological testing?

Answer:

  • Prodrug formation : Synthesize methyl ester derivatives to enhance membrane permeability .
  • Co-solvent systems : Use 10% DMSO/PBS (v/v) for in vitro assays, validated by dynamic light scattering (DLS) for aggregation-free solutions .

Advanced: Role of fluorine substitution in physicochemical properties

Answer:

  • Lipophilicity (LogP) : 2,4-Difluoro substitution increases LogP by ~0.3 compared to non-fluorinated analogs, improving blood-brain barrier penetration .
  • Metabolic stability : Fluorine reduces CYP450-mediated oxidation (t₁/₂ increased from 2.1 to 4.8 hours in human liver microsomes) .

Basic: Safety protocols for laboratory handling

Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods during synthesis (amine intermediates are volatile) .
  • Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Advanced: Isotopic labeling for metabolic studies

Answer:

  • Deuterium incorporation : Synthesize analogs with deuterated spiro rings (e.g., C₁₆H₁₅D₂F₂NO₄) via H/D exchange catalysis .
  • LC-MS/MS tracking : Monitor deuterium retention in urine/metabolites to identify phase I/II metabolic pathways .

Basic: Rationale for spirocyclic cores in drug design

Answer:

  • Conformational rigidity : Restricts rotational freedom, improving target binding (e.g., ΔG = -9.2 kcal/mol for COX-2 vs. -6.8 kcal/mol for linear analogs) .
  • Metabolic resistance : Reduced oxidative metabolism due to steric shielding of labile groups .

Advanced: Computational prediction of bioavailability

Answer:

  • SwissADME : Predicts moderate bioavailability (F = 55%) due to carboxylic acid’s high polarity .
  • Blood-brain barrier (BBB) permeability : Positive logBB (-0.3) suggests limited CNS penetration, aligning with in vivo rodent studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.